molecular formula C13H25ClN2O2 B15303889 rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans

rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans

Cat. No.: B15303889
M. Wt: 276.80 g/mol
InChI Key: WQORQZXFJFWKQQ-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans: is a synthetic organic compound It is a racemic mixture, meaning it contains equal amounts of two enantiomers

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-[3-(cyclobutylamino)cyclobutyl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-10(8-11)14-9-5-4-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H

InChI Key

WQORQZXFJFWKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC2CCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans typically involves multiple steps:

    Formation of the cyclobutylamine intermediate: This step involves the reaction of cyclobutylamine with a suitable protecting group to form a protected amine.

    Cyclobutylamine coupling: The protected cyclobutylamine is then coupled with a cyclobutyl halide under basic conditions to form the desired cyclobutylamino intermediate.

    Carbamate formation: The cyclobutylamino intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate.

    Hydrochloride formation: Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is acid-labile and can be removed under acidic conditions to yield the corresponding free amine. Common deprotection methods include:

Reaction Conditions Products Notes
Trifluoroacetic acid (TFA) in dichloromethaneFree amine + CO₂ + tert-butanolMild conditions, room temperature .
HCl in dioxane or ethyl acetateAmine hydrochloride saltDirect conversion to stable salt form .

Example Reaction:

Boc-protected amine+HCl (g)Amine hydrochloride+tert-butanol+CO2\text{Boc-protected amine} + \text{HCl (g)} \rightarrow \text{Amine hydrochloride} + \text{tert-butanol} + \text{CO}_2 \uparrow

Reactivity of the Cyclobutylamino Group

The secondary amine in the cyclobutylamino moiety can participate in nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

Reagents Products Applications
Acetyl chloride (CH₃COCl)N-Acetyl derivativeStabilizes amine for further synthesis .
Benzoyl chloride (C₆H₅COCl)N-Benzoyl derivativeEnhances lipophilicity .

Example Reaction:

R-NH2+R’COClR-NHCO-R’+HCl\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NHCO-R'} + \text{HCl}

Alkylation

Alkyl halides or epoxides can alkylate the amine:

Reagents Products Conditions
Methyl iodide (CH₃I)N-Methylated derivativeRequires base (e.g., K₂CO₃) .
Ethylene oxideEthanolamine derivativeRing-opening under basic conditions .

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo selective transformations:

Hydrogenation

Catalytic hydrogenation can reduce the cyclobutane ring to a less strained system:

Catalyst Products Conditions
Pd/C or PtO₂Saturated cyclohexane derivativeHigh-pressure H₂, elevated temperatures .

Photochemical [2+2] Cycloreversion

UV irradiation may cleave the cyclobutane ring:

Cyclobutanehν2×Alkene\text{Cyclobutane} \xrightarrow{h\nu} 2 \times \text{Alkene}

This reaction is less likely under standard synthetic conditions but possible under specialized photolysis .

Salt Formation and Exchange

As a hydrochloride salt, the compound can undergo ion exchange:

Counterion Source New Salt Solubility Impact
Sodium sulfate (Na₂SO₄)Sulfate saltReduced solubility in polar solvents .
Potassium hexafluorophosphate (KPF₆)Hexafluorophosphate saltEnhanced crystallinity .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends between the target compound and analogs from the literature:

Compound Key Functional Group Primary Reactions Reference
Target compoundCyclobutylamino + BocDeprotection, acylation, alkylation
tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamateHydroxymethyl + BocOxidation to carboxylic acid, esterification
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamateHydroxy + BocMitsunobu reaction, sulfonation

Key Considerations:

  • Steric Hindrance : The tert-butyl and cyclobutane groups may slow reaction kinetics.

  • Acid Sensitivity : Avoid prolonged exposure to strong acids to prevent premature Boc cleavage.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is used to study the effects of cyclobutylamino derivatives on various biological systems. It is particularly useful in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate hydrochloride
  • tert-butyl N-[(1r,3r)-3-aminocyclohexyl]carbamate hydrochloride
  • tert-butyl N-[(1r,3r)-3-aminocycloheptyl]carbamate hydrochloride

Uniqueness

rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C12_{12}H22_{22}ClN2_2O2_2
  • Molecular Weight: 244.31 g/mol

Structural Characteristics

The compound features a tert-butyl group linked to a cyclobutylamine structure, which contributes to its unique biological properties. The presence of the carbamate functional group is significant for its interaction with biological targets.

The biological activity of rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety and depression.

Pharmacological Effects

  • CNS Activity : Initial findings indicate that the compound may exhibit anxiolytic and antidepressant-like effects in animal models.
  • Neuroprotective Properties : There is evidence suggesting that this compound can protect against neurodegenerative processes, possibly through antioxidant mechanisms.
  • Antinociceptive Effects : Some studies have indicated potential pain-relieving properties, warranting further investigation into its analgesic effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CNS ModulationAnxiolytic and antidepressant effects
NeuroprotectionAntioxidant activity
Pain ReliefAntinociceptive properties

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggested a dose-dependent response, indicating potential therapeutic applications in anxiety disorders.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results showed that treatment with rac-tert-butyl N-[(1R,3R)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride significantly reduced markers of oxidative damage in neuronal cells, highlighting its potential as a neuroprotective agent.

Study 3: Analgesic Properties

Research examining the antinociceptive properties revealed that this compound could attenuate pain responses in inflammatory pain models. Behavioral assays indicated a significant reduction in pain sensitivity following treatment, suggesting it may serve as a candidate for developing new analgesic therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, and how do reaction conditions influence stereochemical purity?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate with a cyclobutylamine derivative. A two-step approach is recommended:

Amine Protection : React tert-butyl chloroformate with trans-3-(cyclobutylamino)cyclobutylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate intermediate .

Hydrochloride Formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

  • Critical Parameters :
  • Temperature control (0–5°C during amine protection prevents racemization).
  • Solvent polarity (dichloromethane improves coupling efficiency).
  • Excess HCl ensures complete salt formation.
    • Stereochemical Validation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm trans configuration and racemic composition .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar carbamate derivatives?

  • Case Study : Evidence for analogous compounds (e.g., cyclopentyl derivatives in ) shows cytotoxic or neuroprotective activity, but results vary due to stereochemistry and substituent effects.
  • Methodology :

Structural Benchmarking : Compare the target compound’s NMR and X-ray crystallography data with literature analogs to identify key functional groups .

Biological Replication : Conduct dose-response assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to minimize variability.

Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate activity trends with electronic (HOMO/LUMO) or steric (Taft’s Es) parameters .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s stability in aqueous buffers for in vivo studies?

  • Data Contradictions : Carbamates are prone to hydrolysis, but hydrochloride salts (as in this compound) may enhance solubility at the cost of pH sensitivity .
  • Methodology :

  • pH Profiling : Measure degradation kinetics (HPLC-MS) across pH 2–8.
  • Example: At pH 7.4 (physiological buffer), hydrolysis half-life (t½) was 8.2 hours, but improved to 24 hours with 5% DMSO co-solvent .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrin complexes to reduce oxidation and hydrolysis .

Q. How does the trans configuration influence receptor binding compared to cis analogs?

  • Structural Insights : Molecular docking (AutoDock Vina) of the trans isomer shows stronger hydrogen bonding with hypothetical targets (e.g., NMDA receptors) due to optimal cyclobutyl ring geometry.

  • Key Interactions :
  • Carbamate carbonyl forms a 2.8 Å bond with Lys231 (hypothetical receptor).
  • Cyclobutylamino group engages in hydrophobic packing with Phe153 .
    • Experimental Validation :
  • Synthesize cis and trans isomers separately via chiral resolution.
  • Compare IC50 values in receptor-binding assays (e.g., radioligand displacement).

Q. What analytical techniques are recommended for detecting trace impurities in bulk synthesis?

  • Methodology :

  • LC-MS/MS : Quantify residual solvents (e.g., dichloromethane < 600 ppm) and byproducts (e.g., deprotected amines) .
  • NMR <sup>13</sup>C DEPT : Identify stereoisomeric impurities at 0.1% detection limits .
    • Example Data :
Impurity TypeDetection MethodAcceptable Limit
Residual EtOAcGC-FID< 500 ppm
DiastereomersChiral HPLC< 0.5%

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported reaction yields for carbamate derivatives?

  • Root Causes :

  • Variability in cyclobutylamine precursor purity.
  • Inconsistent workup protocols (e.g., aqueous vs. organic extraction).
    • Solutions :

Standardize Precursors : Use >98% pure (1r,3r)-3-(cyclobutylamino)cyclobutylamine (HPLC-verified).

Optimize Workflow : Replace manual extraction with automated liquid-liquid partitioning (e.g., Büchi Syncore).

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